molecular formula C16H14O3 B13872456 3-(4-Benzoylphenyl)propanoic acid CAS No. 71388-83-5

3-(4-Benzoylphenyl)propanoic acid

Cat. No.: B13872456
CAS No.: 71388-83-5
M. Wt: 254.28 g/mol
InChI Key: YEHLPDKAUGOAJR-UHFFFAOYSA-N
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Description

3-(4-Benzoylphenyl)propanoic acid is a chemical compound with the molecular formula C16H14O3. It is a derivative of propanoic acid and features a benzoyl group attached to the phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals, where it is used as a non-steroidal anti-inflammatory drug (NSAID) due to its analgesic and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-Benzoylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-benzoylphenyl-acetonitrile with a methylating agent in a two-phase system. The mixture is then hydrolyzed to yield the desired product . Another method involves the use of double emulsification-solvent evaporation technique, which is beneficial for the preparation of nanoparticles .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of readily available starting materials and efficient reaction conditions to ensure high yield and purity. The process typically includes steps such as methylation, hydrolysis, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoyl derivatives. These products have various applications in pharmaceuticals and other industries .

Scientific Research Applications

3-(4-Benzoylphenyl)propanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Benzoylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Benzoylphenyl)propanoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which may result in different pharmacokinetic properties and efficacy profiles. Its unique benzoyl group attached to the phenyl ring can influence its interaction with biological targets and its overall therapeutic effects .

Properties

CAS No.

71388-83-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(4-benzoylphenyl)propanoic acid

InChI

InChI=1S/C16H14O3/c17-15(18)11-8-12-6-9-14(10-7-12)16(19)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,17,18)

InChI Key

YEHLPDKAUGOAJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCC(=O)O

Origin of Product

United States

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